Povafonidine is a pharmaceutical compound primarily recognized for its role as a potent alpha-2 adrenoreceptor agonist. It is utilized in medical applications aimed at constricting blood vessels and alleviating mucosal congestion. The compound is identified by its Chemical Abstracts Service number 177843-85-5 and has the molecular formula CHN with a molecular weight of 215.25 g/mol. Its IUPAC name is N-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-1H-benzimidazol-5-amine .
Povafonidine belongs to a class of compounds known as adrenoreceptor agonists, specifically targeting the alpha-2 subtype. This classification is significant in pharmacology as it relates to the modulation of neurotransmitter release, influencing various physiological processes such as vasoconstriction and sedation. Povafonidine's classification aligns with other similar compounds used in clinical settings for managing conditions like nasal congestion and hypertension .
The synthesis of Povafonidine involves a multi-step organic synthesis process, typically starting with the construction of its core structure followed by various functional group modifications. While exact synthetic routes are often proprietary, general methods include:
Industrial production emphasizes controlled conditions to ensure high purity and yield, which are crucial for pharmaceutical applications .
Povafonidine's molecular structure can be represented by its canonical SMILES notation: CC1=C(C=CC2=C1N=CN2)NC3=NCCN3
. The InChI key for Povafonidine is KPMVPPWUQFJHCX-UHFFFAOYSA-N, which provides a unique identifier for computational purposes.
Property | Data |
---|---|
CAS Number | 177843-85-5 |
Molecular Formula | CHN |
Molecular Weight | 215.25 g/mol |
IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-1H-benzimidazol-5-amine |
InChI | InChI=1S/C11H13N5/c1-7-8(16-11-12-4-5-13-11)2-3-9-10(7)15-6-14-9/h2-3,6H,4-5H2,1H3,(H,14,15)(H2,12,13,16) |
Povafonidine can undergo several types of chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The outcomes of these reactions depend significantly on the specific conditions and reagents used .
Povafonidine operates primarily through its action on alpha-2 adrenoreceptors, which are G protein-coupled receptors located on smooth muscle cells of blood vessels. Upon binding to these receptors, Povafonidine activates intracellular signaling pathways that lead to:
This mechanism underlies its therapeutic applications in treating conditions associated with nasal congestion and other forms of mucosal inflammation .
Povafonidine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Physical State | Solid (crystalline form) |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not extensively documented |
These properties are essential for understanding its behavior in biological systems and its interactions with other compounds .
Povafonidine has several scientific uses across various fields:
Its versatility in research and application underscores its significance in pharmacological studies .
Upon application, PVP-I solutions release molecular iodine (I₂) and hypoiodous acid (HOI), which rapidly penetrate microbial membranes due to their small molecular size and lipophilic nature [1] [6]. This penetration capability is concentration-dependent, following a paradoxical "bell-shaped" efficacy curve where maximum free iodine release occurs at approximately 0.1% dilution [1]. Electron microscopy studies confirm that iodine induces immediate structural damage to bacterial membranes, causing pore formation and subsequent cytosol leakage [5] [6]. The membrane disruption occurs within 15-30 seconds of contact, enabling secondary cytotoxic agents to access intracellular components [1] [6].
Once inside microbial cells, iodine exerts irreversible oxidative damage to multiple cellular targets:
This multi-target mechanism generates significant oxidative stress, overwhelming microbial antioxidant defenses (e.g., glutathione systems) without requiring metabolic activation [3] [7]. The rapid, simultaneous attack on multiple cellular systems explains why bacterial resistance to PVP-I has not been observed despite decades of clinical use [1] [5].
Table 1: Concentration-Dependent Efficacy of PVP-I Solutions
Concentration | Free I₂ Availability | Time to 99.9% MRSA Kill | Primary Mechanism |
---|---|---|---|
10% (stock) | Low | >60 seconds | Sustained release |
1% | Moderate | 30-60 seconds | Balanced diffusion |
0.1% | Peak | 15-30 seconds | Optimal penetration |
0.01% | Low | >10 minutes | Incomplete killing |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6